[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
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Description
This typically includes the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a Lewis structure, a line-angle formula, or a 3D model.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It can include the types of reactions used, the reagents and conditions required, and the yield of the product.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanisms, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include studying the compound’s safety data sheet (SDS).
Future Directions
This involves predicting or proposing future research directions. This can be based on the current state of research on the compound and can include proposing new synthetic methods, new applications, or new experiments to learn more about the compound.
properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-10(2)17(3,9-18)19-13(22)8-25-16(24)14-11-6-4-5-7-12(11)15(23)21-20-14/h4-7,10H,8H2,1-3H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQYXEPEHARUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate |
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